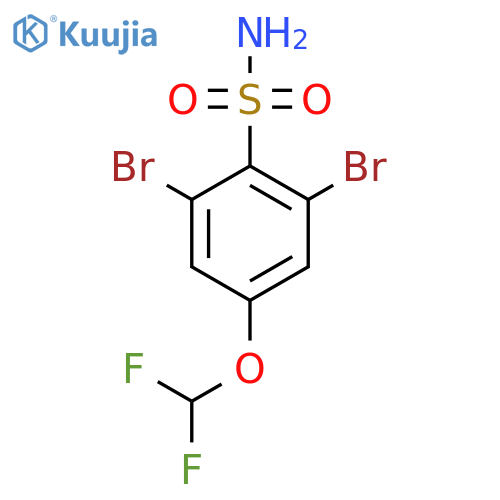

Cas no 1806303-44-5 (2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide)

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide

-

- インチ: 1S/C7H5Br2F2NO3S/c8-4-1-3(15-7(10)11)2-5(9)6(4)16(12,13)14/h1-2,7H,(H2,12,13,14)

- InChIKey: GTAIIAHRJIVIBR-UHFFFAOYSA-N

- SMILES: BrC1C=C(C=C(C=1S(N)(=O)=O)Br)OC(F)F

計算された属性

- 精确分子量: 380.83045 g/mol

- 同位素质量: 378.83250 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 323

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8

- XLogP3: 2.8

- 分子量: 380.99

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023687-250mg |

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide |

1806303-44-5 | 97% | 250mg |

484.80 USD | 2021-06-24 | |

| Alichem | A013023687-1g |

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide |

1806303-44-5 | 97% | 1g |

1,490.00 USD | 2021-06-24 | |

| Alichem | A013023687-500mg |

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide |

1806303-44-5 | 97% | 500mg |

847.60 USD | 2021-06-24 |

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamideに関する追加情報

2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide

The compound 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide (CAS No. 1806303-44-5) is a highly specialized organic chemical with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including bromine atoms at positions 2 and 6, a difluoromethoxy group at position 4, and a sulfonamide group attached to the benzene ring. These features make it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of sulfonamide-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and serve as scaffolds for bioactive molecules. The presence of bromine atoms in 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide introduces additional electronic effects and enhances the molecule's stability, making it suitable for various biological assays. The difluoromethoxy group further contributes to the molecule's versatility by introducing fluorine atoms, which are known for their lipophilic properties and ability to enhance drug absorption.

In terms of synthesis, 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications. The use of modern catalytic systems has also been explored to enhance the efficiency of these reactions.

One of the most promising applications of 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide lies in its potential as a lead compound for drug discovery. Its structure allows for extensive chemical modification, enabling researchers to explore its activity against various therapeutic targets. For instance, recent studies have investigated its ability to inhibit kinase enzymes, which are critical in signaling pathways associated with cancer and inflammatory diseases.

Beyond medicinal chemistry, this compound has also been studied for its role in agrochemicals. The bromine atoms and sulfonamide group contribute to its stability in soil and water environments, making it a candidate for herbicides or fungicides. Field trials have demonstrated its effectiveness in controlling plant pathogens without adverse effects on non-target organisms.

From a materials science perspective, 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide exhibits interesting electronic properties that make it a potential candidate for use in organic electronics. Its ability to act as an electron acceptor in donor-acceptor systems has been explored in the context of organic photovoltaics (OPVs), where it could improve device efficiency by facilitating charge separation.

In conclusion, 2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide (CAS No. 1806303-44-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new applications continue to emerge, this compound is poised to play a crucial role in advancing both scientific knowledge and practical innovations.

1806303-44-5 (2,6-Dibromo-4-(difluoromethoxy)benzenesulfonamide) Related Products

- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)

- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)

- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)

- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)

- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)